

Spectroscopic Profile of o-Nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: *o*-Nitrosophenol

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for o-nitrophenol, a significant organic compound used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. Due to the limited availability of consistent, quantitative spectroscopic data for **o-nitrosophenol** and its existence in a tautomeric equilibrium which complicates spectral interpretation, this guide will focus on the closely related and extensively characterized compound, o-nitrophenol. The structural similarity and relevance of o-nitrophenol make its spectroscopic profile highly valuable to researchers and professionals in drug development and related scientific fields. This document presents its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data in a structured format, accompanied by detailed experimental protocols and a visual representation of the general analytical workflow.

UV-Visible Spectroscopy

The UV-Visible spectrum of o-nitrophenol is characterized by absorption bands arising from $\pi \rightarrow \pi^*$ electronic transitions within the benzene ring and the nitro group. The position and intensity of these bands are sensitive to the solvent and the pH of the solution.

Table 1: UV-Visible Absorption Data for o-Nitrophenol

Solvent/Condition	λ_{max} (nm)	Molar Absorptivity (ϵ)	Reference
Water (acidic, pH ~4)	~279, ~351	Not specified	[1]
Water (basic, pH ~10)	Not specified	Not specified	[1]
Aqueous solution	~320, ~400 (degradation products)	Not specified	
2-Propanol	Not specified	Not specified	[2]

Note: The absorption spectrum of nitrophenols is known to be pH-dependent. In basic solutions, the formation of the nitrophenolate ion leads to a redshift in the absorption maxima.

[2]

Infrared (IR) Spectroscopy

The infrared spectrum of o-nitrophenol displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The presence of both a hydroxyl and a nitro group on the aromatic ring leads to a distinctive spectral fingerprint.

Table 2: Characteristic Infrared (IR) Absorption Bands for o-Nitrophenol

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Reference
3200-3550	O-H stretch (intramolecular H-bond)	Strong, Broad	[3]
3050-3100	C-H stretch (aromatic)	Medium to Weak	
~1600, ~1500, ~1465	C=C stretch (aromatic ring)	Medium to Strong	
1500-1540	N-O asymmetric stretch (nitro group)	Strong	[3]
1300-1350	N-O symmetric stretch (nitro group)	Strong	[3]
1200-1260	C-O stretch (phenol)	Strong	
~867	C-H out-of-plane bend (aromatic)	Strong	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in o-nitrophenol. The asymmetry of the molecule results in distinct signals for each of the aromatic protons and carbons.

Table 3: ¹H NMR Spectroscopic Data for o-Nitrophenol

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent	Reference
OH	10.57 - 10.58	s	-	CDCl ₃	[4][5]
H-3	8.10	dd	J = 8.4, 1.7	CDCl ₃	[4][5]
H-4	6.99	dt	-	CDCl ₃	[5]
H-5	7.58	dt	-	CDCl ₃	[5]
H-6	7.15	ddd	-	CDCl ₃	[5]

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, ddd = doublet of doublet of doublets

Table 4: ¹³C NMR Spectroscopic Data for o-Nitrophenol

Carbon	Chemical Shift (δ , ppm)	Solvent
C-1	~155	Not specified
C-2	~137	Not specified
C-3	~125	Not specified
C-4	~120	Not specified
C-5	~136	Not specified
C-6	~119	Not specified

Note: The chemical shifts for ¹³C NMR can vary slightly depending on the solvent and experimental conditions. The assignments are based on the expected electronic effects of the substituents.

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented above. Researchers should adapt these protocols based on the specific instrumentation

available.

UV-Visible Spectroscopy

- **Sample Preparation:** Prepare a stock solution of o-nitrophenol in a suitable UV-transparent solvent (e.g., ethanol, methanol, or deionized water). For pH-dependent studies, prepare a series of buffer solutions of known pH. A typical concentration for the final solution is in the micromolar range (e.g., 50 μM).^[6]
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Fill a quartz cuvette with the solvent (or buffer) to be used as a blank and record a baseline spectrum.
 - Rinse the cuvette with the o-nitrophenol solution and then fill it with the sample.
 - Scan a range of wavelengths, typically from 200 to 600 nm, to identify the absorption maxima (λ_{max}).
 - For quantitative analysis, prepare a series of dilutions of the stock solution to create a calibration curve by plotting absorbance at λ_{max} versus concentration.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Thoroughly grind 1-2 mg of dry o-nitrophenol with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.^[7]
 - Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.^[7]
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**

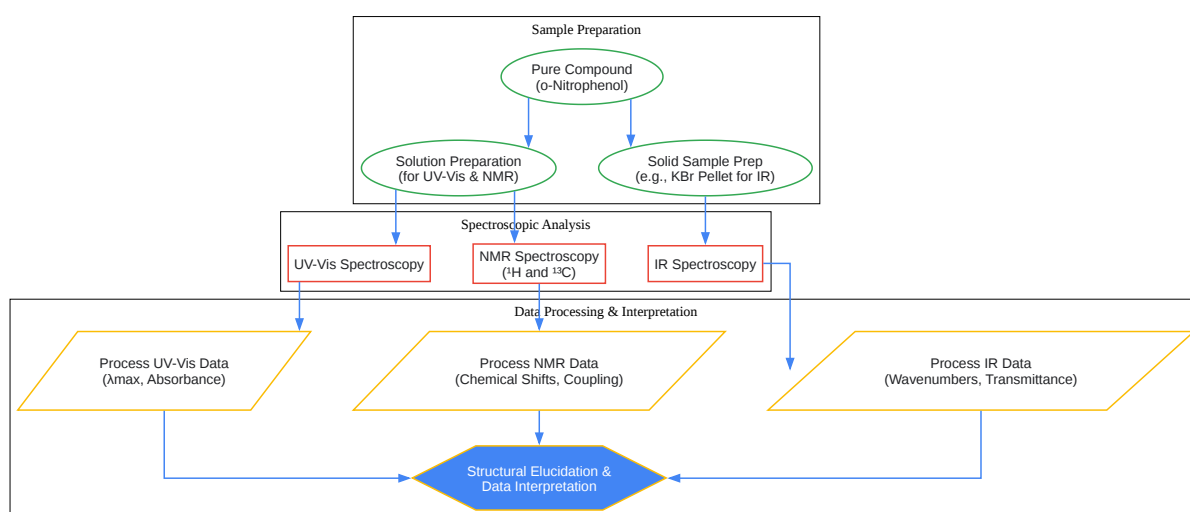
- Place the KBr pellet in the sample holder of the FTIR instrument.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Process the spectrum to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of o-nitrophenol in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl_3), dimethyl sulfoxide-d₆ (DMSO-d_6)).^[4]
 - Transfer the solution to an NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added ($\delta = 0.00$ ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum, setting appropriate parameters for the number of scans, pulse width, and acquisition time.
 - Acquire the ^{13}C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.
 - Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like o-nitrophenol.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of o-Nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15183410#spectroscopic-data-of-o-nitrosophenol-uv-ir-nmr]

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